3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 1240528-70-4
VCID: VC2822891
InChI: InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19)
SMILES: CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2
Molecular Formula: C14H22N4O3S
Molecular Weight: 326.42 g/mol

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea

CAS No.: 1240528-70-4

Cat. No.: VC2822891

Molecular Formula: C14H22N4O3S

Molecular Weight: 326.42 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea - 1240528-70-4

Specification

CAS No. 1240528-70-4
Molecular Formula C14H22N4O3S
Molecular Weight 326.42 g/mol
IUPAC Name 1-(1-ethylsulfonylpiperidin-4-yl)-3-(pyridin-2-ylmethyl)urea
Standard InChI InChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19)
Standard InChI Key BJSCCELZKRYXGA-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2
Canonical SMILES CCS(=O)(=O)N1CCC(CC1)NC(=O)NCC2=CC=CC=N2

Introduction

Chemical Structure and Properties

3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea is a urea derivative featuring a piperidinyl moiety with an ethanesulfonyl substitution and a pyridin-2-ylmethyl group. This arrangement creates a molecule with multiple functional groups capable of various binding interactions, making it potentially valuable for biological applications.

Basic Identification

The compound possesses the following identifiers and properties:

ParameterValue
CAS Number1240528-70-4
IUPAC NameN-[1-(ethylsulfonyl)-4-piperidinyl]-N'-(2-pyridinylmethyl)urea
Molecular FormulaC₁₄H₂₂N₄O₃S
Molecular Weight326.41 g/mol
InChIInChI=1S/C14H22N4O3S/c1-2-22(20,21)18-9-6-12(7-10-18)17-14(19)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H2,16,17,19)
InChI KeyBJSCCELZKRYXGA-UHFFFAOYSA-N
SMILESCCS(=O)(=O)N1CCC(CC1)NC(=O)NCc2ccccn2
PropertyValue
Physical StateSolid
DensityApproximately 1.3±0.1 g/cm³
Polarizability33.4±0.5 10⁻²⁴cm³
SolubilitySoluble in DMSO and other polar organic solvents
Melting PointNot available in literature
Flash PointNot available in literature

These properties suggest a moderately polar compound with reasonable solubility in common laboratory solvents, which is advantageous for pharmaceutical research applications .

Structural Features and Reactivity

Key Functional Groups

The molecule contains several key functional groups that define its chemical behavior:

  • Urea linkage: Provides hydrogen bond donor and acceptor sites

  • Ethanesulfonyl group: Contributes to water solubility and metabolic stability

  • Piperidine ring: Offers conformational rigidity and potential binding site

  • Pyridine ring: Provides a basic center and potential for π-π interactions

The urea moiety is particularly significant as it appears in many pharmaceutically active compounds and is known to engage in strong hydrogen bonding interactions with biological targets .

Structure-Activity Considerations

The structure of 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea incorporates features that are common in bioactive compounds. The piperidine ring, when substituted with sulfonyl groups, has been associated with improved metabolic stability in drug candidates. The pyridine ring provides a basic nitrogen that can participate in hydrogen bonding or salt formation, potentially enhancing solubility and target interactions .

Research on related compounds suggests that the ethanesulfonyl group on the piperidine nitrogen helps to optimize the pharmacokinetic properties by reducing the basicity of the nitrogen while maintaining good metabolic stability .

Synthesis and Preparation

Purification and Characterization

Purification of such compounds typically involves recrystallization from appropriate solvent systems or column chromatography. Characterization is generally performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis

These analytical techniques ensure the identity and purity of the synthesized compound, which is critical for biological and pharmaceutical applications .

Applications in Research and Development

Pharmaceutical Applications

Based on related structures in the literature, 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea may have applications in several therapeutic areas:

Potential ApplicationBasis in Literature
Inflammatory Pain ManagementRelated urea derivatives have shown activity in reducing inflammatory pain
Neurological DisordersSimilar compounds are used in targeting neurological conditions
Heart Failure TreatmentUrea derivatives with sulfonyl-substituted nitrogen heterocycles have applications in cardiovascular therapy
Enzyme InhibitionStructurally similar compounds function as enzyme inhibitors

The compound belongs to a class of molecules that has demonstrated versatility in pharmaceutical research, particularly as enzyme inhibitors and receptor modulators .

Research Tool

As a research tool, this compound may serve as:

  • A chemical probe for studying biological mechanisms

  • A reference standard for analytical methods

  • An intermediate in the synthesis of more complex molecules

  • A control compound in structure-activity relationship studies

These applications make it valuable in both academic and industrial research settings focused on drug discovery and development .

Biological Activity

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships that may apply to 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea:

  • The urea linkage provides essential hydrogen bonding capabilities that are often critical for binding to enzyme active sites or receptor pockets .

  • The position of the nitrogen in the pyridine ring (2-position in this case) can significantly impact binding affinity and selectivity for various targets .

  • The ethanesulfonyl group on the piperidine nitrogen may enhance metabolic stability while maintaining a desirable pharmacokinetic profile .

These relationships provide valuable insights for researchers considering modifications to enhance specific properties or activities.

Hazard CategoryClassification
Skin IrritationPotentially Category 2
Eye IrritationPotentially Category 2A
Respiratory SystemMay cause respiratory irritation
Acute Toxicity (Oral)May be harmful if swallowed
Acute Toxicity (Dermal)May be harmful in contact with skin
Acute Toxicity (Inhalation)May be harmful if inhaled

These classifications suggest a moderate hazard profile requiring appropriate safety precautions during handling .

Recommended Precautions

When working with this compound, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses

  • Handle in a well-ventilated area or fume hood

  • Avoid dust formation and inhalation

  • Wash thoroughly after handling

  • Store in a cool, dry place in tightly closed containers

  • Follow disposal regulations for chemical waste

These precautions should be implemented in any laboratory or industrial setting where this compound is used .

Current Research and Future Directions

Recent Studies

Recent research related to compounds in this structural class has focused on:

  • Development of novel enzyme inhibitors with improved pharmacokinetic properties

  • Investigation of anti-inflammatory mechanisms through modulation of lipid mediator pathways

  • Application in neurological disorders through selective receptor interactions

  • Optimization of physical properties to enhance bioavailability

These research directions highlight the continuing interest in urea derivatives with heterocyclic substituents for pharmaceutical applications .

Future Research Opportunities

Future studies on 3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea might explore:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Detailed investigation of pharmacokinetic and metabolic properties

  • Exploration of specific therapeutic applications based on target profiling

  • Development of improved synthetic routes for scale-up and manufacturing

These research avenues could significantly enhance our understanding of this compound's potential and facilitate its development for specific applications .

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